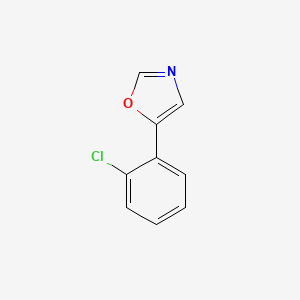

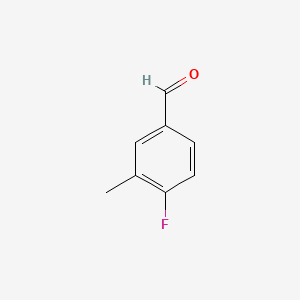

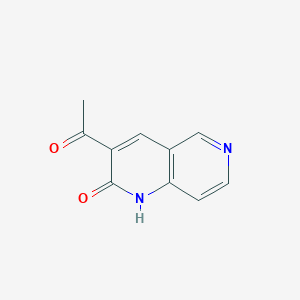

![molecular formula C11H10N2O B1349404 6-Methoxy-[2,2']bipyridinyl CAS No. 54015-96-2](/img/structure/B1349404.png)

6-Methoxy-[2,2']bipyridinyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-[2,2’]bipyridinyl is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a ligand for greener oxidation of alcohols under aerobic conditions .

Synthesis Analysis

A new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones as the lead compounds . The ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 6-Methoxy-[2,2’]bipyridinyl can be analyzed using methods such as single-crystal XRD intensity data . Ground state energies and zero point corrected energies can also be used for vibrational analysis .Chemical Reactions Analysis

6-Methoxy-[2,2’]bipyridinyl is used as a ligand in chemical reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-[2,2’]bipyridinyl is 186.21 g/mol. It has a topological polar surface area of 35 Ų .Applications De Recherche Scientifique

Methods of Application: The compound is synthesized through reactions such as Krohnke’s reaction, involving ammonium acetate in refluxing acetic acid .

Results: The synthesized compounds have been supported by analytical and spectral data, showing effectiveness as antimicrobial agents .

Methods of Application: The ligand is used in coordination chemistry to study the bonding and electrochemistry of metal complexes .

Results: These complexes have distinctive optical properties and are of interest for analysis in biological systems .

Methods of Application: Derivatives like 3,4’-Bipyridine are used for short-term treatment of congestive heart failure, acting as phosphodiesterase inhibitors .

Results: These derivatives exert positive inotropy and cause vasodilation, although with noted side effects like thrombocytopenia .

Methods of Application: It is used in the synthesis of bipyridine derivatives through methods like Suzuki and Stille coupling .

Results: The advancements in synthesis methods have led to more efficient production of materials with applications in electronics and photonics .

Methods of Application: The synthesis involves catalyzed cross-coupling reactions of halopyridines to produce compounds like diquat and paraquat .

Results: These substances are redox-active and can interrupt biological electron transfer processes, making them effective as herbicides .

Methods of Application: It is used as a chelating agent in spectrometric analyses to study the thermodynamics and kinetics of metal ion complexation .

Results: The use of this compound has enhanced the accuracy and sensitivity of analytical methods, providing a deeper understanding of complexation reactions .

Methods of Application

Transition metal complexes of 6-Methoxy-[2,2’]bipyridinyl derivatives are synthesized and used as catalysts. The multidentate character of these ligands is crucial for complexation with various metals .

Results: These catalysts have shown significant activity in enantioselective chemical reactions, contributing to the field of organic synthesis .

Methods of Application: The photoactivation of these ligands has been studied, detecting transient heterocyclic quinone methides, which are reactive intermediates .

Results: This application is particularly relevant in the study of DNA structures and the development of new therapeutic agents .

Methods of Application: The compound’s coordination properties were explored, and its interactions with metals were characterized using the methods available at the time .

Results: This foundational work has led to a deeper understanding of bipyridine ligands and their role in the development of organometallic chemistry .

Methods of Application: Researchers use spectroscopic techniques like UV-Vis and fluorescence spectroscopy to investigate the compound’s excited-state dynamics .

Results: The studies reveal solvent-dependent photophysical behaviors, which are crucial for designing fluorescence-based sensors and devices .

Methods of Application: 6-Methoxy-[2,2’]bipyridinyl derivatives are incorporated into nanomaterials through chemical synthesis, leveraging their electronic properties .

Results: These nanomaterials exhibit unique electronic and optical properties, making them suitable for applications in electronics and photonics .

Methods of Application: The compound’s derivatives are synthesized and tested in vitro and in vivo for biological activity against various targets .

Results: Some derivatives have shown promise in preclinical studies, indicating potential for development into new drugs .

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-6-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-[2,2']bipyridinyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

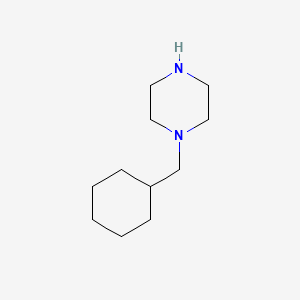

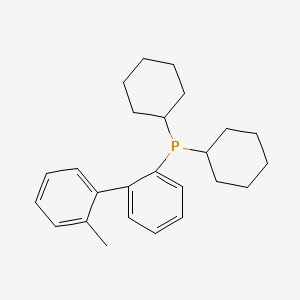

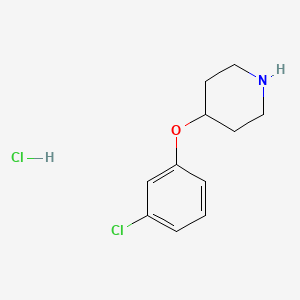

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)